Cas no 97611-60-4 (2-Amino-2-(naphthalen-1-yl)acetic acid)

2-Amino-2-(naphthalen-1-yl)acetic acid structure
97611-60-4 structure
اسم المنتج:2-Amino-2-(naphthalen-1-yl)acetic acid
كاس عدد:97611-60-4
وسط:C12H11NO2
ميغاواط:201.221243143082
MDL:MFCD02662419
CID:803709
PubChem ID:2772352

2-Amino-2-(naphthalen-1-yl)acetic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Amino-2-(naphthalen-1-yl)acetic acid
    • (1-Naphthyl)glycine
    • 1-Naphthaleneaceticacid, a-amino-
    • 2-amino-2-naphthalen-1-ylacetic acid
    • Amino-naphthalen-1-yl-acetic acid
    • 1-naphthylglycine
    • D,L-1-naphthylglycine
    • F2147-0648
    • amino(1-naphthyl)acetic acid
    • 2-(NAPHTHALEN-1-YL)-DL-GLYCINE
    • amino(naphthalen-1-yl)acetic acid
    • 1-Naphthaleneaceticacid, a-amino-, (aS)-
    • aminonaphthyl acetic acid
    • 2-(1-Naphthyl)glycine
    • alpha-(1-naphthyl)glycine
    • 1-Naphthaleneacetic acid, a-amino-
    • 2-amino-2-(1-naphthyl)acetic acid
    • 6830AC
    • BBL008185
    • STK010568
    • 1-Naphthaleneacetic acid, α-amino-, (±)- (ZCI)
    • α-Amino-1-naphthaleneacetic acid (ACI)
    • 2-Amino-2-(naphthalen-1-yl)aceticacid
    • EN300-236275
    • 13372-96-8
    • AKOS000188535
    • SB40339
    • SY246492
    • AKOS016045340
    • 97611-60-4
    • AB25784
    • AS-36002
    • CS-0005416
    • SCHEMBL159192
    • MFCD02662419
    • AB25786
    • (2S)-2-amino-2-(1-naphthyl)acetic acid
    • MDL: MFCD02662419
    • نواة داخلي: 1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)
    • مفتاح Inchi: SCDZHZMVNQDLCM-UHFFFAOYSA-N
    • ابتسامات: O=C(C(C1C2C(=CC=CC=2)C=CC=1)N)O

حساب السمة

  • نوعية دقيقة: 201.07900
  • النظائر كتلة واحدة: 201.079
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 2
  • تعقيدات: 242
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 63.3
  • إكسلوغ 3: -0.5

الخصائص التجريبية

  • كثيف: 1.294
  • نقطة الغليان: 398 °C at 760 mmHg
  • نقطة الوميض: 194.5 °C
  • انكسار: 1.68
  • بسا: 63.32000
  • لوغب: 2.62450

2-Amino-2-(naphthalen-1-yl)acetic acid أمن المعلومات

2-Amino-2-(naphthalen-1-yl)acetic acid بيانات الجمارك

  • رمز النظام المنسق:2922499990
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

2-Amino-2-(naphthalen-1-yl)acetic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0122-1g
Amino-naphthalen-1-yl-acetic acid
97611-60-4 96%
1g
¥1731.3 2025-01-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A25980-1g
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 96%
1g
¥1121.0 2024-07-15
Enamine
EN300-236275-0.5g
2-amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 95%
0.5g
$130.0 2024-06-19
eNovation Chemicals LLC
D971066-5g
Amino-naphthalen-1-yl-acetic acid
97611-60-4 95%
5g
$435 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EN964-50mg
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 96%
50mg
173.0CNY 2021-08-04
Life Chemicals
F2147-0648-1g
2-amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 95%+
1g
$121.0 2023-09-06
Fluorochem
222900-5g
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 95%
5g
£370.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0122-250mg
Amino-naphthalen-1-yl-acetic acid
97611-60-4 96%
250mg
831.08CNY 2021-07-19
Alichem
A219006113-5g
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 97%
5g
$559.00 2023-08-31
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0122-500mg
Amino-naphthalen-1-yl-acetic acid
97611-60-4 96%
500mg
¥1302.85 2025-01-20

2-Amino-2-(naphthalen-1-yl)acetic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
المراجع
Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeleton
Planas, Loic; Perard-Viret, Joelle; Royer, Jacques; Selkti, Mohamed; Thomas, Alain, Synlett, 2002, (10), 1629-1632

طريقة الإنتاج 2

رد فعل الشرط
المراجع
Reactions of amines. XV. Synthesis of α-amino acids from imino esters
Baumgarten, Henry E.; Dirks, Jerald E.; Petersen, James M.; Zey, Robert L., Journal of Organic Chemistry, 1966, 31(11), 3708-11

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
المراجع
Preparation of peptides and peptidomimetics as Toll-like receptor 4 (TLR4) inhibitors and use thereof
, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Water ;  60 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 0 °C
المراجع
Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands
Itagaki, Makoto; Masumoto, Katsuhisa; Yamamoto, Yohsuke, Journal of Organic Chemistry, 2005, 70(8), 3292-3295

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
المراجع
Structure-based bioisosterism design, synthesis and biological evaluation of novel 1,2,4-triazin-6-ylthioacetamides as potent HIV-1 NNRTIs
Zhan, Peng; Li, Xiao; Li, Zhenyu; Chen, Xuwang; Tian, Ye; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7155-7162

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
المراجع
New syntheses of α-amino acids based on N-acylimino acetates
Bretschneider, Thomas; Miltz, Wolfgang; Muenster, Peter; Steglich, Wolfgang, Tetrahedron, 1988, 44(17), 5403-14

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring
Zon, Jerzy; Amrhein, Nikolaus; Gancarz, Roman, Phytochemistry, 2002, 59(1), 9-21

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
1.2 Reagents: Lithium hydroxide Solvents: Water
المراجع
The synthesis of amino acids via organoboranes
O'Donnell, Martin J.; Falmagne, Jean Bernard, Journal of the Chemical Society, 1985, (1985), 1168-9

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt → reflux; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.3, 0 °C
المراجع
Enzymatic conversion of unnatural amino acids by yeast D-amino acid oxidase
Caligiuri, Antonio; D'Arrigo, Paola; Rosini, Elena; Tessaro, Davide; Molla, Gianluca; et al, Advanced Synthesis & Catalysis, 2006, 348(15), 2183-2190

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Water Solvents: Water
المراجع
The synthesis of amino acids by reaction of an electrophilic glycine cation equivalent with carbon nucleophiles
O'Donnell, Martin J.; Falmagne, Jean Bernard, Tetrahedron Letters, 1985, 26(6), 699-702

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: (αS)-α-Amino-2-chlorobenzeneacetic acid Solvents: Acetonitrile ,  Water ;  24 h, 50 °C
المراجع
Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine
Inada, Haruki; Shibuya, Masatoshi ; Yamamoto, Yoshihiko, Journal of Organic Chemistry, 2020, 85(17), 11047-11059

2-Amino-2-(naphthalen-1-yl)acetic acid Raw materials

2-Amino-2-(naphthalen-1-yl)acetic acid Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97611-60-4)2-Amino-2-(naphthalen-1-yl)acetic acid
A845730
نقاء:99%/99%
كمية:1g/5g
الأسعار ($):171.0/553.0